molecular formula C25H30F6N2O2 B11497066 2-(2-cyclohexylethyl)-1-(furan-2-ylmethyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

2-(2-cyclohexylethyl)-1-(furan-2-ylmethyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Cat. No.: B11497066
M. Wt: 504.5 g/mol
InChI Key: KDFNHKKYLNPUIG-UHFFFAOYSA-N
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Description

2-(2-CYCLOHEXYLETHYL)-1-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE is a complex organic compound characterized by its unique structure, which includes a quinazolinone core, a furan ring, and multiple trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CYCLOHEXYLETHYL)-1-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazolinone core, the introduction of the furan ring, and the addition of the trifluoromethyl groups. Common reagents used in these steps include cyclohexyl ethyl bromide, furan-2-carbaldehyde, and trifluoromethylating agents such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

2-(2-CYCLOHEXYLETHYL)-1-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The quinazolinone core can be reduced under specific conditions.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups replacing the trifluoromethyl groups.

Scientific Research Applications

2-(2-CYCLOHEXYLETHYL)-1-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(2-CYCLOHEXYLETHYL)-1-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A simpler furan derivative used in similar synthetic applications.

    Quinazolinone derivatives: Compounds with a similar core structure but different substituents, used in medicinal chemistry.

    Trifluoromethylated compounds: Molecules with trifluoromethyl groups, known for their unique chemical properties.

Uniqueness

The uniqueness of 2-(2-CYCLOHEXYLETHYL)-1-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE lies in its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H30F6N2O2

Molecular Weight

504.5 g/mol

IUPAC Name

2-(2-cyclohexylethyl)-1-(furan-2-ylmethyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one

InChI

InChI=1S/C25H30F6N2O2/c1-22(2)13-18-21(19(34)14-22)23(24(26,27)28,25(29,30)31)32-20(11-10-16-7-4-3-5-8-16)33(18)15-17-9-6-12-35-17/h6,9,12,16H,3-5,7-8,10-11,13-15H2,1-2H3

InChI Key

KDFNHKKYLNPUIG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(N=C(N2CC3=CC=CO3)CCC4CCCCC4)(C(F)(F)F)C(F)(F)F)C

Origin of Product

United States

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